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molecular formula C12H9NO3 B8363229 Naphthalene-2,6-dicarboxylic acid monoamide

Naphthalene-2,6-dicarboxylic acid monoamide

Cat. No. B8363229
M. Wt: 215.20 g/mol
InChI Key: YUEBLCOCHGDFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05591769

Procedure details

2.8 g of naphthalene-2,6-dicarboxylic acid monoamide, 10 ml of thionylchloride and 1 drop of dimethylformamide are refluxed for 5 hours. The clear yellow solution is evaporated down in vacuo and the solid evaporation residue is mixed with 20 ml of diethylether and 20 ml of petroleum ether, then stirred and suction filtered. The filter cake is washed with petroleum ether and diethylether and dried in vacuo.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11](O)=[O:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:14]([NH2:16])=O.S(Cl)([Cl:19])=O>CN(C)C=O>[C:14]([C:2]1[CH:1]=[C:10]2[C:5](=[CH:4][CH:3]=1)[CH:6]=[C:7]([C:11]([Cl:19])=[O:12])[CH:8]=[CH:9]2)#[N:16]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
C1=C(C=CC2=CC(=CC=C12)C(=O)O)C(=O)N
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The clear yellow solution is evaporated down in vacuo
CUSTOM
Type
CUSTOM
Details
the solid evaporation residue
ADDITION
Type
ADDITION
Details
is mixed with 20 ml of diethylether and 20 ml of petroleum ether
FILTRATION
Type
FILTRATION
Details
suction filtered
WASH
Type
WASH
Details
The filter cake is washed with petroleum ether and diethylether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=C2C=CC(=CC2=CC1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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